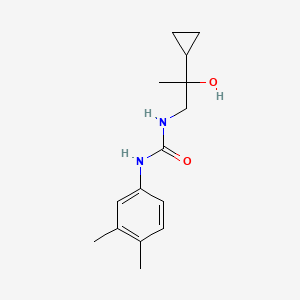![molecular formula C20H19N3O B2979654 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 1797142-76-7](/img/structure/B2979654.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one is an intriguing chemical compound with potential applications across various scientific fields. The compound features a complex fused ring structure that combines a pyrido[4,3-d]pyrimidin core with a naphthalene moiety, connected via a propan-1-one linker. This unique structural motif presents a range of possibilities for chemical reactivity and biological interaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Pyrido[4,3-d]pyrimidin Core: This may be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and pyridine derivatives.
Attachment of the Naphthalene Moiety: This step might involve Suzuki-Miyaura coupling or similar cross-coupling reactions, using halogenated naphthalene and a suitable catalyst.
Propan-1-one Linker Addition: The final step often involves acylation reactions, where the newly formed intermediate is reacted with a propionylating agent under controlled conditions.
Industrial Production Methods: Scaling up the synthesis for industrial production typically necessitates the optimization of reaction conditions, such as temperature, solvent choice, and purification techniques. Flow chemistry and catalytic methodologies are often employed to improve yield and efficiency while reducing the environmental footprint.
Analyse Chemischer Reaktionen
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one is capable of undergoing various chemical transformations:
Oxidation: Commonly performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution Reactions: Nucleophilic or electrophilic substitution can modify the aromatic rings or the propanone moiety, depending on the substituents and reaction conditions.
Coupling Reactions: These can introduce new functional groups or extend the molecular framework, using conditions tailored for specific coupling methodologies.
Chemistry:
As a versatile intermediate for the synthesis of more complex molecules.
In the study of reaction mechanisms and catalyst development.
Biology and Medicine:
Potential pharmacological applications due to its structural resemblance to bioactive molecules.
Investigated as a probe for studying receptor-ligand interactions.
Industry:
As a precursor for the development of advanced materials with unique properties.
Wirkmechanismus
The exact mechanism by which 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one exerts its effects varies based on its application. Generally, its structural features allow it to interact with various molecular targets, such as:
Enzymes: Binding to active sites or modulating enzyme activity.
Receptors: Acting as an agonist or antagonist, influencing signal transduction pathways.
Pathways: Modulating biochemical pathways at the molecular level, which can affect cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one stands out due to its unique combination of structural elements and reactivity profile. Similar compounds might include:
1-(Pyridin-3-yl)-3-(naphthalen-1-yl)propan-1-one: Lacks the pyrimidin ring.
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylpropan-1-one: Substitutes the naphthalene moiety with a phenyl group.
1-(5H-Pyrrolo[2,3-b]pyridin-6-yl)-3-(naphthalen-1-yl)propan-1-one: Features a pyrrolopyridin ring instead of pyrido[4,3-d]pyrimidin.
Eigenschaften
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-naphthalen-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(23-11-10-19-17(13-23)12-21-14-22-19)9-8-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNZDBRJNNLQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
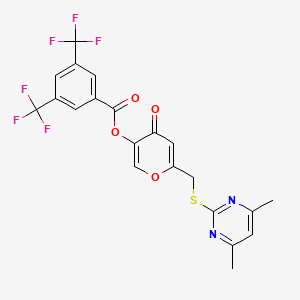
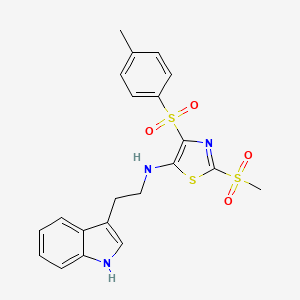
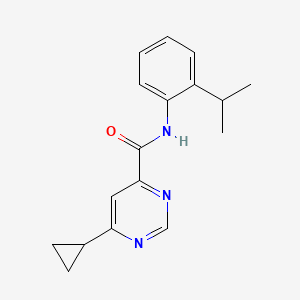
![(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)](/img/structure/B2979576.png)
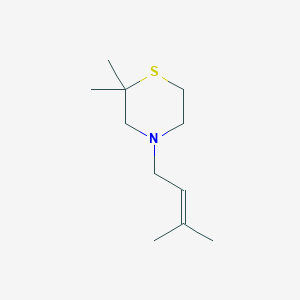
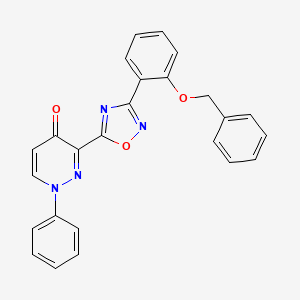
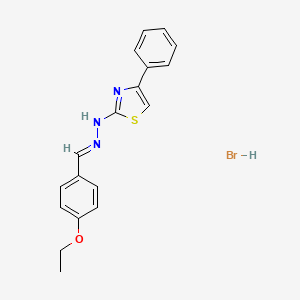
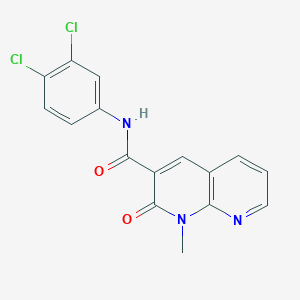
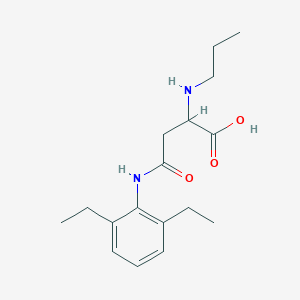
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B2979585.png)
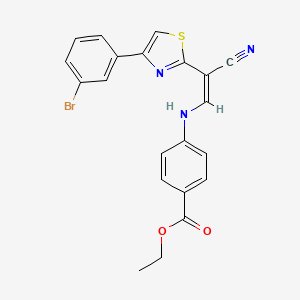
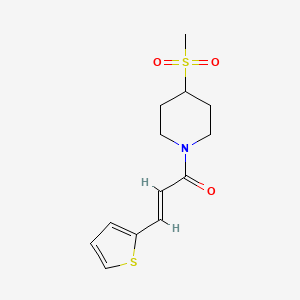
![N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979593.png)
